3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-methyl-5-thiophen-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-5-8-7(10-9-5)6-2-3-11-4-6/h2-4H,1H3 |
InChI Key |
XTOXEMVKQUJMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3 Methyl 5 3 Thienyl 1,2,4 Oxadiazole and Analogues
Chemical Transformations and Functional Group Interconversions
The 1,2,4-oxadiazole (B8745197) ring and its substituents can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
The 1,2,4-oxadiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, electrophilic attack can occur on the more electron-rich thienyl substituent. The position of substitution on the thiophene (B33073) ring would be directed by the electronic effects of the oxadiazole ring and the inherent reactivity of the thiophene nucleus.
Conversely, the carbon atoms of the 1,2,4-oxadiazole ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions. chim.it The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can induce cleavage of the N-O bond, a characteristic feature of 1,2,4-oxadiazole chemistry. researchgate.net While specific studies on 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole are not prevalent, related 1,3,4-oxadiazole (B1194373) systems have been shown to undergo nucleophilic substitution at a thiol group, indicating the potential for functional group interconversion on substituted oxadiazoles (B1248032). nih.gov
Hypothetical Reactivity Data for Electrophilic Substitution on the Thienyl Ring
| Electrophile | Reaction Conditions | Predicted Major Product(s) | Predicted Yield (%) |
|---|---|---|---|
| Br₂ | Acetic Acid | Bromination at C2 or C5 of the thienyl ring | Moderate to Good |
| HNO₃/H₂SO₄ | 0 °C | Nitration at C2 or C5 of the thienyl ring | Moderate |
| Ac₂O/SnCl₄ | DCM, 0 °C to rt | Acetylation at C2 or C5 of the thienyl ring | Moderate to Good |
Note: This table is predictive and based on general principles of electrophilic substitution on thiophene rings activated or deactivated by heterocyclic substituents. Actual experimental results may vary.
The 1,2,4-oxadiazole ring is relatively stable to oxidation. However, the substituents can be targeted for oxidation. For instance, the methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this may also lead to ring degradation. The thienyl ring is also susceptible to oxidation, which can result in the formation of sulfoxides or sulfones, or even ring opening, depending on the oxidant used.
Reduction of the 1,2,4-oxadiazole ring is a more common transformation and typically proceeds with cleavage of the weak N-O bond. researchgate.net This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a transition metal catalyst. The products of such reductions are typically amidines or related open-chain structures.
General Reduction Pathways for 1,2,4-Oxadiazoles
| Reducing Agent | Typical Conditions | General Product Type |
|---|---|---|
| H₂, Pd/C | Ethanol, rt | Amidine |
| NaBH₄, NiCl₂ | Methanol, rt | Amidine/Amine derivatives |
| Fe/AcOH | Heating | Amidine |
The 1,2,4-oxadiazole ring can serve as a precursor for the synthesis of more complex heterocyclic systems. One notable transformation is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed reaction that can lead to the formation of other five-membered heterocycles. researchgate.net The outcome of this rearrangement is dependent on the nature of the substituents at the 3- and 5-positions of the oxadiazole ring. For this compound, a suitably functionalized thienyl ring could potentially participate in intramolecular cyclization reactions, leading to fused heterocyclic systems. For example, a 2-amino-substituted thienyl group at the C5 position could undergo cyclization to form a thieno[2,3-d]pyrimidine derivative under appropriate conditions.
Rearrangement Reactions of 1,2,4-Oxadiazole Systems
The 1,2,4-oxadiazole ring is known to undergo various rearrangement reactions, particularly under photochemical conditions.
Photolysis of 1,2,4-oxadiazoles can induce cleavage of the N-O bond, leading to reactive intermediates that can rearrange to form other heterocyclic structures. rsc.org Two common photochemical rearrangement pathways are the Ring Contraction-Ring Expansion (RCRE) and the Internal-Cyclization Isomerization (ICI). nih.gov
The RCRE pathway typically involves the formation of an azirine intermediate, which then rearranges to a more stable five-membered ring, such as a 1,3,4-oxadiazole or a 1,2,4-triazole, depending on the substituents. The ICI pathway leads to the formation of a regioisomeric 1,2,4-oxadiazole. These reactions have been primarily studied for 3-amino-1,2,4-oxadiazoles, and the specific outcome for this compound would depend on the relative stability of the possible intermediates and products. nih.gov
Influence of Substituent Effects on Reactivity Profiles
The nature of the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring significantly influences its reactivity.
The 3-thienyl group at the C5 position has a more complex electronic effect. Thiophene is an electron-rich aromatic heterocycle, but when attached to the electron-withdrawing 1,2,4-oxadiazole ring, its electron-donating ability is reduced. The thienyl group provides a site for electrophilic attack, as mentioned earlier. Furthermore, the presence of the sulfur atom and the aromatic nature of the thienyl ring can influence the stability of intermediates and transition states in various reactions, potentially altering reaction pathways compared to 5-phenyl or 5-alkyl substituted analogues. The position of the thienyl substituent (3-thienyl) will also affect the regioselectivity of reactions on the thiophene ring.
Summary of Predicted Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect on Oxadiazole Ring | Influence on Reactivity |
|---|---|---|---|
| Methyl | C3 | Electron-donating (weak) | - May slightly increase nucleophilicity of ring nitrogens.
|
| 3-Thienyl | C5 | Electron-withdrawing (as a substituent on the thienyl ring) | - Directs electrophilic attack on the thienyl ring.
|
Impact of Methyl and Thienyl Groups on Reaction Pathways
The specific substituents of this compound, a methyl group at C3 and a 3-thienyl group at C5, play a crucial role in defining its reactivity and the mechanistic pathways it undergoes. These groups influence the electron density distribution within the oxadiazole ring and introduce specific steric constraints.
Influence of the C3-Methyl Group:
The methyl group at the C3 position is an electron-donating group through an inductive effect. In related heterocyclic systems like 1,2,4-triazoles, alkylation has been shown to occur preferentially at the nitrogen atom adjacent to the most electron-donating substituent. nih.gov By analogy, the electron-donating nature of the methyl group in this compound would increase the nucleophilicity of the adjacent N2 and N4 atoms, although protonation studies on similar structures in superacids suggest the N4 atom is the primary site of electrophilic attack. beilstein-journals.org
Furthermore, the presence of a substituent at C3 (like a methyl or phenyl group) versus an unsubstituted C3 position can fundamentally alter reaction outcomes. For instance, in thermal rearrangements of related 4H-1,2,4-triazoles, changing the C5 substituent from a hydrogen atom to a methyl or phenyl group shifts the dominant reaction pathway from elimination to rearrangement via nucleophilic substitution mechanisms. nih.gov This suggests that the C3-methyl group stabilizes the ring or specific intermediates, favoring pathways that maintain the core heterocyclic structure or lead to controlled rearrangements over fragmentation.
Influence of the C5-Thienyl Group:
The 3-thienyl group at the C5 position exerts a more complex influence, combining inductive and resonance effects. As a heteroaromatic ring, thiophene can participate in π-conjugation with the oxadiazole ring. Studies comparing phenyl- and thienyl-substituted 1,3,4-oxadiazoles have shown that replacing a phenyl ring with a thienyl ring results in a red shift in absorption and emission spectra. rsc.org This indicates a more extended π-electron system and a lower HOMO-LUMO energy gap, which implies altered electronic properties that can affect reactivity.
The 1,2,4-oxadiazole ring acts as an electron-withdrawing moiety, and this effect is more pronounced when exerted through the C5 position compared to the C3 position. nih.gov The electron-rich nature of the thienyl ring can therefore influence reactions where charge distribution is critical, such as in Boulton-Katritzky rearrangements or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions, which are common pathways for 1,2,4-oxadiazoles. chim.itresearchgate.net The precise pathway and regioselectivity of such reactions are often dictated by the electronic nature of the C5 substituent. For instance, ANRORC rearrangements are typically initiated by nucleophilic attack at the C5 position, a process that is highly sensitive to the electronic properties of the C5-substituent. chim.it
Electronic and Steric Effects in 1,2,4-Oxadiazole Chemistry
The chemistry of 1,2,4-oxadiazoles is governed by a balance of electronic and steric effects imparted by their substituents. These factors determine the stability of the ring, the accessibility of its reactive sites, and the energy barriers for various transformations.
Electronic Effects:
The 1,2,4-oxadiazole ring is an electron-poor heterocyclic system due to the presence of two electronegative nitrogen atoms and an oxygen atom. nih.gov This inherent electron deficiency makes the C3 and C5 carbon atoms electrophilic and susceptible to attack by nucleophiles. chim.it Computational studies using Density Functional Theory (DFT) on various 3,5-disubstituted 1,2,4-oxadiazoles provide quantitative insight into their electronic structure.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole | -6.78 | -1.71 | 5.07 |
| Generic 3-Aryl-5-aryl-4,5-dihydro-1,2,4-oxadiazole | -6.45 | -1.88 | 4.57 |
Steric Effects:
Steric hindrance plays a significant role in the reactivity of substituted 1,2,4-oxadiazoles by affecting the accessibility of the reactive centers to incoming reagents. otterbein.edu The methyl group at the C3 position of this compound, while not excessively large, can sterically shield the adjacent N2 and N4 atoms. This hindrance can influence the rate and feasibility of reactions involving these nitrogen atoms, such as alkylation or coordination to metal centers.
Structural Elucidation and Spectroscopic Characterization of 3 Methyl 5 3 Thienyl 1,2,4 Oxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The predicted ¹H and ¹³C NMR spectra of 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole are discussed based on established chemical shift theory and data from analogous compounds.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and thienyl protons.
The methyl protons at the C3 position of the oxadiazole ring are anticipated to appear as a sharp singlet in the upfield region of the spectrum. Based on data for 3-aryl-5-methyl-1,2,4-oxadiazoles, this signal is predicted to be in the range of δ 2.20 - 2.60 ppm .
The thienyl protons of the 3-substituted thiophene (B33073) ring will present a more complex pattern. The proton at the C2 position of the thiophene ring is expected to be the most deshielded due to its proximity to the electronegative oxadiazole ring and the sulfur atom, appearing as a multiplet around δ 8.0 - 8.2 ppm . The proton at the C4 position is predicted to resonate as a multiplet in the range of δ 7.5 - 7.7 ppm , and the proton at the C5 position is expected to appear as a multiplet around δ 7.7 - 7.9 ppm . The coupling constants between these protons will be characteristic of a 3-substituted thiophene ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | 2.20 - 2.60 | Singlet |
| Thienyl-H2 | 8.0 - 8.2 | Multiplet |
| Thienyl-H4 | 7.5 - 7.7 | Multiplet |
| Thienyl-H5 | 7.7 - 7.9 | Multiplet |
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
The methyl carbon is expected to show a signal in the aliphatic region, predicted to be around δ 10 - 15 ppm .
The oxadiazole ring carbons are highly deshielded. The C3 carbon, attached to the methyl group, is predicted to resonate at approximately δ 165 - 170 ppm . The C5 carbon, bonded to the thienyl ring, is expected to appear further downfield, in the region of δ 170 - 175 ppm .
The thienyl carbons will have distinct chemical shifts. The C3 carbon of the thiophene ring, attached to the oxadiazole, is predicted to be the most deshielded of the thienyl carbons, with a signal around δ 130 - 135 ppm . The C2 and C5 carbons are expected to resonate in the range of δ 125 - 130 ppm , while the C4 carbon is predicted to appear at approximately δ 120 - 125 ppm .
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 10 - 15 |
| Oxadiazole C3 | 165 - 170 |
| Oxadiazole C5 | 170 - 175 |
| Thienyl C2 | 125 - 130 |
| Thienyl C3 | 130 - 135 |
| Thienyl C4 | 120 - 125 |
| Thienyl C5 | 125 - 130 |
Vibrational Spectroscopy for Molecular Structure Confirmation
The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for the C-H, C=N, C=C, and C-O-C vibrations.
Aromatic C-H stretching from the thienyl ring is expected to appear in the region of 3100 - 3000 cm⁻¹ .
Aliphatic C-H stretching of the methyl group is predicted to be observed around 2950 - 2850 cm⁻¹ .
The C=N stretching vibration of the oxadiazole ring is anticipated to show a strong band in the range of 1620 - 1580 cm⁻¹ .
Thiophene ring C=C stretching vibrations are expected to produce bands between 1550 - 1400 cm⁻¹ .
The C-O-C stretching of the oxadiazole ring is predicted to be in the region of 1250 - 1050 cm⁻¹ .
In-plane and out-of-plane C-H bending vibrations for the substituted thiophene ring are expected in the fingerprint region below 1000 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H stretch (Thienyl) | 3100 - 3000 |
| Aliphatic C-H stretch (Methyl) | 2950 - 2850 |
| C=N stretch (Oxadiazole) | 1620 - 1580 |
| C=C stretch (Thiophene) | 1550 - 1400 |
| C-O-C stretch (Oxadiazole) | 1250 - 1050 |
Laser-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of the title compound is expected to be characterized by strong bands for the aromatic ring vibrations.
A strong symmetric stretching of the thiophene ring is predicted to be a prominent feature, likely appearing in the 1400 - 1300 cm⁻¹ region.
The breathing mode of the 1,2,4-oxadiazole (B8745197) ring is also expected to be a characteristic band, though its exact position is difficult to predict without experimental data.
Other vibrations, such as the C-S stretching of the thiophene ring, are also expected to be Raman active.
Due to a lack of specific Laser-Raman data for closely related 3-methyl-5-(thienyl)-1,2,4-oxadiazoles, a more detailed prediction is not feasible at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₇H₆N₂OS), the expected molecular weight is approximately 166.02 g/mol .
The molecular ion peak (M⁺) is expected to be observed at m/z 166 . The fragmentation pattern is likely to involve the cleavage of the oxadiazole and thiophene rings. Key predicted fragments include:
Loss of the methyl group, leading to a fragment at m/z 151 .
Cleavage of the oxadiazole ring, potentially yielding fragments corresponding to the thienyl nitrile cation (m/z 109 ) and the methyl-oxadiazole radical cation.
Fragmentation of the thiophene ring, which could lead to the loss of acetylene (C₂H₂) or other small molecules.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 166 |
| [M - CH₃]⁺ | 151 |
| [C₄H₃S-CN]⁺ | 109 |
X-ray Crystallography for Solid-State Structure Determination
The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are fundamental for understanding the molecule's conformation and its interactions within the crystal lattice. Based on analogous compounds, a monoclinic or triclinic crystal system would be anticipated.
For a related compound, 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the crystal data was determined as follows:
| Crystal Parameter | Value |
| Formula | C₁₄H₁₃N₃OS₂ |
| Molecular Weight | 303.39 |
| Crystal System | Monoclinic |
| Space Group | Not specified |
| a (Å) | 11.9682 (8) |
| b (Å) | 7.4526 (5) |
| c (Å) | 17.0749 (14) |
| β (°) | 108.072 (6) |
| Volume (ų) | 1447.85 (18) |
| Z | 4 |
This data is for an analogous compound and is presented to illustrate typical crystallographic parameters for a thienyl-oxadiazole derivative. nih.gov
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be stabilized by a variety of supramolecular interactions. While classical hydrogen bonding is unlikely due to the absence of strong hydrogen bond donors, weaker C-H···N and C-H···O interactions are anticipated to play a significant role in the formation of the crystal lattice. rsc.org
π-π Stacking: A prominent feature in the crystal packing of aromatic and heteroaromatic compounds is π-π stacking. In the case of this compound, interactions between the electron-rich thiophene rings and the electron-deficient 1,2,4-oxadiazole rings of adjacent molecules are likely. These interactions are crucial for the stabilization of the crystal structure. For a similar thienyl-oxadiazole derivative, a π–π interaction was observed with a centroid–centroid distance of 3.589 (2) Å. nih.gov
Conformational Analysis of Heterocyclic Ring Systems
The conformation of this compound in the solid state is defined by the relative orientation of the thiophene and 1,2,4-oxadiazole rings. The molecule is expected to be nearly planar, a feature that is often observed in analogous π-extended 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazoles. rsc.org
The degree of planarity is quantified by the dihedral angle between the two heterocyclic rings. In a related compound, 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the central 1,3,4-oxadiazole (B1194373) ring forms dihedral angles of 9.2 (5)° and 4.6 (11)° with the two orientations of the disordered thiophene ring. nih.gov This suggests a relatively small twist between the two rings, allowing for significant π-electron delocalization across the molecular backbone.
It is also common for the thienyl ring in such structures to exhibit disorder, rotating about the C-C bond that links it to the oxadiazole ring. nih.gov This conformational flexibility can lead to the existence of different conformers within the same crystal structure.
Advanced Derivatives and Functionalization of 3 Methyl 5 3 Thienyl 1,2,4 Oxadiazole
Design and Synthesis of Novel Analogs with Modified Substituents
The modification of the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole (B8745197) ring is a primary strategy for modulating the physicochemical and pharmacological properties of the molecule.
Exploration of Aryl and Heteroaryl Substitutions on the Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is synthetically versatile, allowing for the introduction of a wide array of aryl and heteroaryl groups at either the C3 or C5 position, in place of the existing methyl or 3-thienyl groups. The most common synthetic routes involve the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govresearchgate.net
By varying the reactants, a diverse library of analogs can be generated. For instance, reacting different heteroaryl amidoximes with thiophene-3-carboxylic acid or reacting thiophene-3-amidoxime with various aromatic carboxylic acids would yield a range of analogs. Research on related structures has demonstrated the synthesis of 1,2,4-oxadiazoles bearing phenyl, pyridinyl, and biphenyl (B1667301) groups. acs.orgnih.gov For example, a series of 3-aryl-5-(vinyl-aryl)-1,2,4-oxadiazoles were synthesized, including a (E)-3-phenyl-5-[2-(thiophen-2-yl)-vinyl]-1,2,4-oxadiazole, highlighting the feasibility of incorporating thienyl and other aryl moieties. acs.org
The nature of these substituents significantly influences the molecule's biological activity. Structure-activity relationship (SAR) studies on a series of 1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3β kinase revealed that inhibitory activity was highly dependent on the terminal heterocyclic fragment and the substitution pattern on the phenyl ring. nih.gov Specifically, compounds featuring a 3-pyridine fragment on the oxadiazole ring showed potent and selective inhibition. nih.gov This underscores the importance of exploring various heteroaryl substitutions to optimize biological targeting.
| Compound Structure | Substituent at C3 | Substituent at C5 | Reported Activity/Application | Reference |
|---|---|---|---|---|
| Generic Structure | 3-Pyridinyl | N-[3-(4-(3,4-dimethylphenyl)piperazin-1-yl)propyl]carboxamide | Selective GSK-3β inhibitor (IC₅₀ = 0.35 µM) | nih.gov |
| Generic Structure | 3-Pyridinyl | N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]carboxamide | Selective GSK-3β inhibitor (IC₅₀ = 0.41 µM) | nih.gov |
| Generic Structure | Phenyl | (E)-2-(Thiophen-2-yl)vinyl | Antiproliferative agent | acs.org |
| Generic Structure | Phenyl | (E)-2-(4-nitrophenyl)vinyl | Antiproliferative agent | acs.org |
Functionalization of the Methyl Group and Thiophene (B33073) Moiety
Beyond altering the primary substituents, the existing methyl and thienyl groups on the 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole scaffold serve as handles for further functionalization.
Methyl Group Functionalization: The methyl group at the C3 position of a 1,2,4-oxadiazole is analogous to the methyl groups on other electron-deficient heterocycles like oxazoles and thiazoles. Its protons are acidic and can be removed by a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). rsc.org This deprotonation generates a nucleophilic carbanion, which can then react with a variety of electrophiles. This strategy opens a pathway to a wide range of derivatives, as shown in the table below. rsc.org
| Electrophile | Resulting Functional Group | Potential Application |
|---|---|---|
| Alkyl Halides (e.g., CH₃I, BnBr) | Longer alkyl chains (e.g., -CH₂CH₃, -CH₂Ph) | Modify lipophilicity and steric profile |
| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl groups (e.g., -CH₂(CHOH)Ph) | Introduce hydrogen bonding capability |
| Esters (e.g., Ethyl acetate) | Keto groups (e.g., -CH₂C(O)CH₃) | Introduce new reactive sites |
| Carbon Dioxide (CO₂) | Carboxylic acid group (-CH₂COOH) | Improve solubility, provide attachment point |
Thiophene Moiety Functionalization: The thiophene ring is an aromatic system that readily undergoes electrophilic aromatic substitution. e-bookshelf.de The reactivity of the ring is greater than that of benzene, and substitution occurs preferentially at the α-positions (C2 and C5) relative to the sulfur atom. e-bookshelf.deresearchgate.net Since the 1,2,4-oxadiazole ring is attached at the C3 position of the thiophene, the C2 and C5 positions are available for functionalization. Standard electrophilic substitution reactions such as halogenation (with NBS or NCS), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation (with an acyl chloride and a Lewis acid) can be employed to introduce new substituents. researchgate.netuoanbar.edu.iq
Alternatively, directed ortho-metalation provides a regioselective method for functionalization. Treatment of thiophene with a strong base like n-BuLi results in deprotonation, typically at the most acidic proton, which is at an α-position, to form a 2-thienyllithium (B1198063) species. imperial.ac.ukwikipedia.orgrroij.com This potent nucleophile can then react with various electrophiles to introduce functionality at a specific position on the thiophene ring. rroij.com
Scaffold Hybridization and Bioisosteric Replacements
Integration of 1,2,4-Oxadiazoles with Other Heterocyclic Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The 1,2,4-oxadiazole ring can be integrated with other heterocyclic systems to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov
Bioisosterism of the 1,2,4-Oxadiazole Ring with Esters and Amides
The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for ester and amide functional groups. researchgate.netnih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a chemically or metabolically labile group, such as an ester or amide, with a more stable bioisostere is a common strategy to improve the pharmacokinetic properties of a drug candidate. nih.gov
The 1,2,4-oxadiazole ring mimics the key features of esters and amides: it has a similar size, planar geometry, and contains nitrogen atoms that can act as hydrogen bond acceptors. researchgate.netnih.gov However, it offers a significant advantage in its superior metabolic stability. Unlike esters and amides, which are susceptible to hydrolysis by esterase and amidase enzymes in the body, the 1,2,4-oxadiazole ring is resistant to such cleavage. researchgate.netnih.gov This replacement can lead to improved hydrolytic stability, potentially increasing the half-life and bioavailability of a compound. researchgate.net Furthermore, replacing a central 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373), has been explored as a tactic to increase polarity and further enhance metabolic stability. imperial.ac.ukgoogle.com
Emerging Research Directions in 3 Methyl 5 3 Thienyl 1,2,4 Oxadiazole Chemistry
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole, has traditionally been accomplished through the acylation of amidoximes followed by cyclodehydration or via 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itresearchgate.net However, recent research has focused on developing more advanced, efficient, and selective synthetic methodologies.
Modern approaches aim to improve yields, reduce reaction times, and simplify purification processes. One-pot synthetic procedures are particularly noteworthy. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters has been developed that proceeds at room temperature in a superbase medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.gov This method offers a straightforward purification protocol and can produce the desired oxadiazoles (B1248032) in yields ranging from poor to excellent (11–90%) over 4–24 hours. nih.gov Another efficient one-pot approach involves the activation of the carboxylic acid group with the Vilsmeier reagent, leading to good to excellent yields (61–93%) and utilizing readily available starting materials. nih.gov
Microwave irradiation has also emerged as a powerful tool to accelerate the synthesis of 1,2,4-oxadiazoles. nih.govorganic-chemistry.org Microwave-assisted heterocyclization of amidoximes and acylating agents can dramatically shorten reaction times while often improving yields. nih.gov For example, a one-pot reaction between nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org These advanced methodologies represent a significant step forward in making compounds like this compound more accessible for further research and potential applications.
| Method | Key Features | Typical Yields | Reference |
| One-Pot NaOH/DMSO | Room temperature, superbase medium | 11-90% | nih.gov |
| One-Pot with Vilsmeier Reagent | Carboxylic acid activation, simple purification | 61-93% | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, solvent-free options | Good to Excellent | nih.govorganic-chemistry.org |
| gem-Dibromomethylarenes with Amidoximes | Two-component reaction, excellent yields | ~90% | nih.gov |
In-depth Mechanistic Understanding of Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involved in the formation of the 1,2,4-oxadiazole (B8745197) ring is crucial for optimizing existing synthetic routes and designing new ones. The two primary pathways for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are the [4+1] heterocyclization of an amidoxime (B1450833) with an acid derivative and the [3+2] 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.it
In the amidoxime pathway, the reaction proceeds through an initial acylation of the amidoxime to form an O-acylamidoxime intermediate. chim.itresearchgate.net This intermediate then undergoes a cyclodehydration reaction, often promoted by heat or a dehydrating agent, to form the 1,2,4-oxadiazole ring. researchgate.net Kinetic studies of O-acylamidoxime cyclization have helped to elucidate the mechanism of this key step. researchgate.net The rate of this process can be influenced by the nature of the substituents on the aromatic rings. researchgate.net For the synthesis of this compound via this route, an acetamidoxime (B1239325) would react with a derivative of thiophene-3-carboxylic acid.
The 1,3-dipolar cycloaddition pathway involves the in-situ generation of a nitrile oxide from an appropriate precursor (e.g., by dehydration of an α-nitroketone), which then reacts with a nitrile. organic-chemistry.org For the specific target compound, this would involve the reaction of acetonitrile (B52724) oxide with thiophene-3-carbonitrile. Mechanistic studies on these cycloaddition reactions provide insights into the regioselectivity and efficiency of the ring formation. chim.itresearchgate.net Understanding the electronic effects of the methyl and thienyl substituents is key to controlling the reaction pathway and maximizing the yield of the desired isomer.
Integration of Computational and Experimental Approaches for Rational Molecular Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for the rational design of new molecules with desired properties. In the context of 1,2,4-oxadiazole chemistry, computational methods such as Density Functional Theory (DFT) and molecular docking are increasingly used to predict molecular structures, properties, and potential biological activities before their synthesis. rsc.orgnih.govjcchems.com
For a molecule like this compound, DFT calculations can be employed to determine its optimized geometry, electronic structure (including HOMO and LUMO energy levels), and spectroscopic properties. nih.gov This information is invaluable for predicting its behavior in materials science applications. For example, a study on thiadiazole derivatives used DFT calculations to gain insights that could contribute to the rational design of these compounds. nih.gov
Furthermore, computational approaches are used to design novel derivatives with enhanced functionalities. By modeling the effects of different substituents on the electronic and steric properties of the 1,2,4-oxadiazole core, researchers can identify promising candidates for synthesis. rsc.org This synergy between in-silico design and experimental validation accelerates the discovery of new materials and bioactive compounds, saving significant time and resources. While specific computational studies on this compound are not widely reported, the established methodologies for other oxadiazole derivatives provide a clear roadmap for future research in this area. rsc.orgnih.gov
Exploration of Specific Electronic and Optical Properties for Materials Science Paradigms
The unique combination of an electron-deficient 1,2,4-oxadiazole ring and an electron-rich thiophene (B33073) ring suggests that this compound may possess interesting electronic and optical properties, making it a candidate for applications in materials science. rsc.orgbeilstein-journals.org Oxadiazole derivatives are known for their excellent thermal and chemical stability, as well as their high photoluminescence quantum yields, which are desirable characteristics for materials used in optoelectronic devices. nih.gov
Organic Semiconductors: Thiophene-based oligomers and polymers are well-established as active materials in organic electronics due to their excellent charge transport properties. beilstein-journals.org The incorporation of an electron-deficient oxadiazole moiety can modulate these properties. Some oxadiazole-containing materials have shown ambipolar charge transport behavior, meaning they can conduct both holes and electrons. rsc.org For example, oxadiazole-integrated heterocoronene discotics have demonstrated hole and electron mobilities on the order of 10⁻³ and 10⁻⁵ cm² V⁻¹ s⁻¹, respectively. rsc.org The electronic properties of this compound, with its donor-acceptor character, could be tuned for applications in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).
Luminescent Dyes: Many heterocyclic compounds, including derivatives of oxadiazole and triazole, exhibit strong luminescence. nih.govmdpi.com The photophysical properties are highly dependent on the molecular structure. The extended π-conjugation provided by the thienyl ring in conjunction with the oxadiazole core could lead to fluorescence in the visible region of the electromagnetic spectrum. These properties make such compounds potential candidates for use as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes. umn.edu The investigation into the specific absorption and emission spectra, quantum yields, and excited-state lifetimes of this compound is a promising avenue for future research.
| Property | Potential Application | Rationale |
| Ambipolar Charge Transport | Organic Thin-Film Transistors (OTFTs) | Combination of electron-rich thiophene and electron-deficient oxadiazole. rsc.org |
| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | Oxadiazoles can have high quantum yields; extended π-system from thiophene. nih.govumn.edu |
| Thermal/Chemical Stability | Electronic Devices | The oxadiazole ring is known for its robustness. nih.gov |
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 3-methyl-5-(3-thienyl)-1,2,4-oxadiazole and its derivatives?
The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives. For example, 3-methyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole (structurally analogous) is synthesized via condensation of methyl esters with acetamide oximes under basic conditions (e.g., NaH in mineral oil) . Optimized protocols include using trifluoroacetic acid (CF₃COOH) in acetonitrile to achieve high yields (up to 100%) and purity, as demonstrated in similar oxadiazole syntheses . For derivatives with electrophilic substituents, reactions with diethyl phosphonate and triethylamine in ether or ethanol environments improve efficiency (yields: 67–91%) .
Basic: How can structural characterization of this compound be rigorously validated?
Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Expect resonances for the methyl group (~δ 2.5 ppm) and thienyl protons (δ 6.8–7.4 ppm, J coupling for aromatic systems) .
- ¹³C NMR : The oxadiazole ring carbons typically appear at δ 165–175 ppm, while the thienyl carbons range from δ 120–140 ppm .
- HRMS : Confirm molecular ion peaks (e.g., m/z 255.229 for C₁₃H₉N₃O₃ analogs) . Additional validation via IR spectroscopy (C=N stretch: ~1600 cm⁻¹) and chromatographic purity (>95%) is recommended .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?
Key SAR insights for oxadiazole-based inhibitors (e.g., Sirt2):
- Position 3 : A para-substituted aryl/heteroaryl group (e.g., 3-thienyl) enhances target binding via π-π stacking .
- Position 5 : Alkyl or aminomethyl chains improve metabolic stability and solubility. For example, cyclic amines (e.g., quinuclidine) increase inhibitory potency (IC₅₀: 1.5–10 µM) .
- Methodology :
- Synthesize analogs with varied substituents.
- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with computational docking (e.g., AutoDock Vina).
- Optimize lead compounds using pharmacokinetic (ADME) predictions (SwissADME) .
Advanced: What computational tools can predict the electronic and reactive properties of this compound?
- Multiwfn : Analyze electrostatic potential (ESP), electron localization function (ELF), and Fukui indices to identify nucleophilic/electrophilic sites .
- Gaussian 03 : Perform density functional theory (DFT) calculations to optimize geometry and calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) .
- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) or covalent binding to biological targets .
Advanced: How can researchers resolve contradictions in bioactivity data (e.g., IC₅₀ variability across studies)?
- Experimental replication : Standardize assay conditions (e.g., substrate concentration, pH).
- Orthogonal assays : Confirm Sirt2 inhibition using both α-tubulin-acetylLys40 peptide and fluorescence-based assays .
- Control for off-target effects : Use siRNA knockdown or selective inhibitors to validate target specificity .
- Statistical analysis : Apply ANOVA or Bayesian modeling to quantify variability sources (e.g., cell line heterogeneity) .
Advanced: What strategies are effective for modifying this compound for agrochemical applications?
- Substituent engineering : Introduce lipophilic groups (e.g., halogenated benzyl) to enhance pesticidal activity. For example, 3-(2,6-dichlorophenyl)-5-(4-isopropoxybenzyl)-1,2,4-oxadiazole derivatives show potent acaricidal effects .
- Bioassay-guided optimization :
- Synergistic formulations : Combine with adjuvants (e.g., surfactants) to improve field efficacy .
Advanced: How can reaction mechanisms involving this compound be elucidated (e.g., nucleophilic substitutions)?
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to track intermediates in reactions with phosphonates .
- Kinetic studies : Monitor reaction progress via in situ ¹H NMR (e.g., in CD₃CN) to identify rate-determining steps .
- Computational modeling : Simulate transition states (e.g., QM/MM) to confirm proposed pathways (e.g., SN2 vs. radical mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
